(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are significant due to their presence in various natural products and their potential pharmacological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale crystallization techniques to obtain the pure hydrochloride salt. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: The nitrogen atom in the tetrahydroisoquinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: N-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, contributing to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability in the brain.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its chiral nature and specific pharmacological activities. Compared to other tetrahydroisoquinoline derivatives, it exhibits distinct interactions with neurotransmitter systems, making it a valuable compound for neuropharmacological research.
Properties
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84010-67-3 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84010-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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